molecular formula C7H3Cl2F3 B1410122 2,5-Dichloro-3-fluorobenzodifluoride CAS No. 1803718-53-7

2,5-Dichloro-3-fluorobenzodifluoride

Cat. No.: B1410122
CAS No.: 1803718-53-7
M. Wt: 215 g/mol
InChI Key: GOPFLALUQGCBBI-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzodifluoride is an organic compound with the molecular formula C7H2Cl2F3. It is a derivative of benzodifluoride, where two chlorine atoms and one fluorine atom are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-fluorobenzodifluoride typically involves the halogenation of benzodifluoride derivatives. One common method is the direct fluorination of 2,5-dichlorobenzotrifluoride using a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst like antimony pentachloride at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous flow process. This method involves the continuous introduction of reactants into a reactor, where the halogenation reaction takes place. The product is then separated and purified using distillation or crystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Products: Various substituted benzodifluorides depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Hydrogenated benzodifluoride derivatives.

Scientific Research Applications

2,5-Dichloro-3-fluorobenzodifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorobenzodifluoride involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, facilitating reactions such as halogen bonding and hydrogen bonding. These interactions can influence the reactivity and selectivity of the compound in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 3-position.

    2,4-Dichloro-3,5-difluorobenzotrifluoride: Contains additional fluorine atoms, leading to different reactivity.

    3-Chlorobenzotrifluoride: Contains only one chlorine atom, resulting in different chemical properties.

Uniqueness

2,5-Dichloro-3-fluorobenzodifluoride is unique due to the specific positioning of its chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

2,5-dichloro-1-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFLALUQGCBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,5-Dichloro-3-fluorobenzodifluoride

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